
3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione” is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The presence of the methoxyethyl group and the dione group could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused benzene and thiazine rings, along with the methoxyethyl and dione groups. The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazines typically undergo reactions typical of other aromatic heterocycles. The presence of the dione group could make the compound susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The benzothiazine core could contribute to aromaticity and stability, while the methoxyethyl and dione groups could influence polarity and reactivity .Applications De Recherche Scientifique
Synthetic Strategies and Biological Applications
Synthetic Approaches
Benzothiazines, including compounds similar to 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione, have been synthesized through various strategies. These methods mainly involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones. The yields from these synthetic strategies are generally high, indicating efficient processes for creating benzothiazine derivatives (Mir, Dar, & Dar, 2020).
Biological Activities
Benzothiazine compounds have demonstrated a range of biological activities. They are explored for their potential in drug discovery due to their effectiveness as candidates for treating diseases such as cancer, hypertension, microbial infections, and more. The structural similarity of benzothiazines to phenothiazine drugs supports their use in medicinal chemistry, showcasing their versatility and potential in developing new therapeutic agents (Rai et al., 2017).
Therapeutic Potential and Applications
Antimicrobial and Antitumor Potential
Benzothiazine derivatives have been investigated for their antimicrobial and antitumor properties. The development of novel benzothiazine analogs aims to enhance these therapeutic activities, which are crucial in addressing various health challenges. The research indicates that benzothiazines can significantly contribute to the field of therapeutics, offering new avenues for the treatment of infectious diseases and cancer (Rajiv et al., 2017).
Optoelectronic Applications
Beyond their biological activities, benzothiazine derivatives, like those related to quinazolines and pyrimidines, have found applications in the development of optoelectronic materials. These applications include use in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of benzothiazine-related compounds in various scientific and industrial fields (Lipunova et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMRVTNVGIPTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
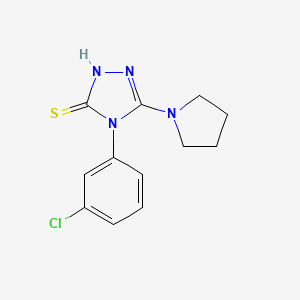

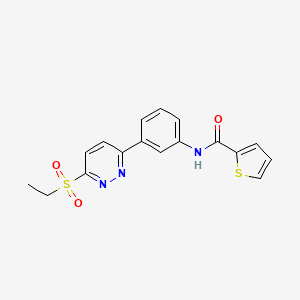

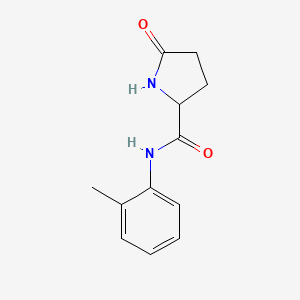

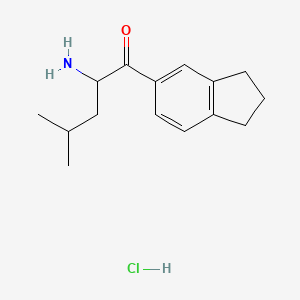
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)

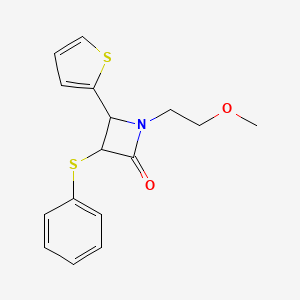
![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)



